molecular formula C10H15NO2 B1351634 1-(3,4-Dimethoxyphenyl)ethanamine CAS No. 50919-08-9

1-(3,4-Dimethoxyphenyl)ethanamine

Cat. No. B1351634
CAS RN: 50919-08-9
M. Wt: 181.23 g/mol
InChI Key: OEPFPKVWOOSTBV-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)ethanamine, also known as 3,4-Dimethoxyphenethylamine (DMPEA), is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .


Synthesis Analysis

While specific synthesis methods for 1-(3,4-Dimethoxyphenyl)ethanamine were not found in the search results, it’s worth noting that one of the earliest syntheses of DMPEA was reported by Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin .


Molecular Structure Analysis

The molecular structure of 1-(3,4-Dimethoxyphenyl)ethanamine consists of a phenethylamine backbone where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . The molecular formula is C10H15NO2 .


Physical And Chemical Properties Analysis

The molecular weight of 1-(3,4-Dimethoxyphenyl)ethanamine is 181.23 g/mol . Other physical and chemical properties were not found in the search results.

Scientific Research Applications

Application 1: Synthesis of Papaverine Hydrochloride

  • Summary of the Application: “1-(3,4-Dimethoxyphenyl)ethanamine” is used in the synthesis of Papaverine Hydrochloride, a medication used for the treatment of ischemia, as well as kidney, gallbladder, and gastrointestinal visceral fistulae caused by brain, heart, and peripheral vasospasms .
  • Methods of Application or Experimental Procedures: The synthetic process involves four steps :
    • First, 3,4-dimethoxyphenylacetic acid and 1-(3,4-Dimethoxyphenyl)ethanamine reacted at high temperature .
    • The resulting amide reacted with POCl3 to yield an imine .
    • The imine was dehydrogenated with Raney nickel at high temperature to form papaverine .
    • Finally, papaverine was treated with hydrochloric acid to yield papaverine hydrochloride .
  • Results or Outcomes: The overall yield was improved to 63% . The proposed synthetic procedure is suitable for industrial production .

Application 2: Inhibition of Monoamine Oxidase

  • Summary of the Application: “1-(3,4-Dimethoxyphenyl)ethanamine” is structurally categorized as a phenethylamine. It inhibits the deamination of tyramine and tryptamine by rat brain monoamine oxidase .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Application 3: Synthesis of Isoquinolines

  • Summary of the Application: “1-(3,4-Dimethoxyphenyl)ethanamine” is used as a precursor for the synthesis of isoquinolines .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Application 4: Synthesis of 1-(3,4-Dimethoxyphenyl)ethanamine Hydrochloride

  • Summary of the Application: “1-(3,4-Dimethoxyphenyl)ethanamine” is used in the synthesis of its hydrochloride salt .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Application 5: Synthesis of Isoquinolines

  • Summary of the Application: “1-(3,4-Dimethoxyphenyl)ethanamine” is used as a precursor for the synthesis of isoquinolines .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Application 6: Synthesis of 1-(3,4-Dimethoxyphenyl)ethanamine Hydrochloride

  • Summary of the Application: “1-(3,4-Dimethoxyphenyl)ethanamine” is used in the synthesis of its hydrochloride salt .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPFPKVWOOSTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00965201
Record name 1-(3,4-Dimethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)ethanamine

CAS RN

50919-08-9
Record name 3,4-Dimethoxy-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50919-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dimethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 43.8 g of (S)-1-(3,4-dimethoxyphenyl)ethylamine in 400 cm3 of dichloromethane are added, with stirring at a temperature in the region of 20° C., 16.8 cm3 of 2-thiophenecarboxaldehyde and 35 g of 4Å molecular sieves. The reaction mixture is stirred for 16 hours at a temperature in the region of 20° C., and then filtered through a sinter funnel containing Celite. The sinter funnel is washed with 3 times 50 cm3 of dichloromethane and the filtrates are combined and then concentrated to dryness under reduced pressure (2.7 kPa) at 40° C. 45.95 g of (S)-N-(2-thienyl)-methylidene]-[1-(3,4-dimethoxyphenyl)ethylamine are thus obtained in the form of a colourless oil for which the characteristics are the following:
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3′,4′-Dimethoxyacetophenone oxime (1 gram, 5.1 mmol) was dissolved in 10 milliliters of glacial acetic acid, the solution was flushed with N2 and the palladium on carbon (0.2 grams, 5%) was added. The mixture was treated with 60 psi of H2 in a Parr Type Shaker for 24 hours. The catalyst was filtered off and the filtrate was concentrated to afford a yellow oil which was taken up in water, basified to pH 12 with a saturated solution of sodium carbonate and extracted with methylene chloride. The combined extracts were dried over magnesium sulfate and concentrated to afford 1.97 grams (82%) of product as a yellow oil: 1H NMR (CDCl3) δ7.02-6.75 (m, 3H), 4.08 (q, J1=6.6 Hz, J2=13.1 Hz, 1 H), 3.89 (s, 3H), 3.87 (s, 3H), 1.37 (d , J=6.6 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Iacomino, ML Alfieri, O Crescenzi, M d'Ischia… - ACS …, 2019 - ACS Publications
Reported herein is a unimolecular variant of the fluorescence turn-on oxidative coupling of catecholamines with resorcinols (“FluoResCat”) based on the easily accessible conjugate 4-(…
Number of citations: 12 pubs.acs.org
TH Nguyen, NN Haese, N Madadi, S Sarkar… - ACS Infectious …, 2019 - ACS Publications
Alphaviruses are arthropod-transmitted members of the Togaviridae family that can cause severe disease in humans, including debilitating arthralgia and severe neurological …
Number of citations: 4 pubs.acs.org
M Addie, P Ballard, D Buttar, C Crafter… - Journal of medicinal …, 2013 - ACS Publications
Wide-ranging exploration of analogues of an ATP-competitive pyrrolopyrimidine inhibitor of Akt led to the discovery of clinical candidate AZD5363, which showed increased potency, …
Number of citations: 160 pubs.acs.org

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